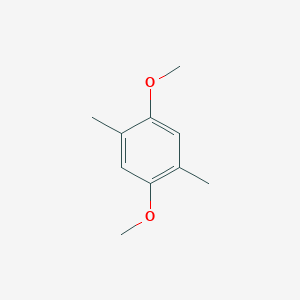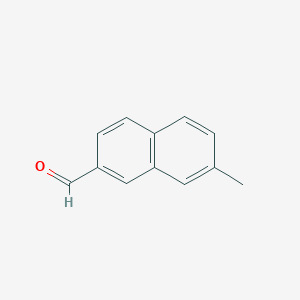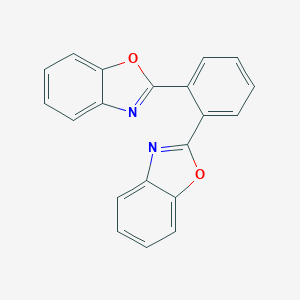
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2,2'-o-phenylenebis- is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is composed of a benzene ring fused with an oxazole ring, which gives it its distinctive properties. In
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2,2'-o-phenylenebis- has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as an antioxidant, anti-tumor agent, and as a component in organic electronic devices. Furthermore, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Benzoxazole, 2,2'-o-phenylenebis- acts as a fluorescent probe by binding to metal ions such as zinc and copper. This binding results in a change in the fluorescence intensity, which can be measured and used to detect the presence of these metal ions. In terms of its potential use as an anti-tumor agent, benzoxazole, 2,2'-o-phenylenebis- has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Benzoxazole, 2,2'-o-phenylenebis- has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been studied for its potential effects on the central nervous system, as it has been shown to have neuroprotective properties. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzoxazole, 2,2'-o-phenylenebis- in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its unique structure and potential applications make it an interesting compound to study. However, one limitation of using benzoxazole, 2,2'-o-phenylenebis- is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving benzoxazole, 2,2'-o-phenylenebis-. One area of interest is its potential use as an anti-tumor agent, as more research is needed to fully understand its mechanism of action and potential efficacy. Additionally, its potential use in organic electronic devices and as a component in pharmaceuticals and agrochemicals warrants further investigation. Finally, more research is needed to fully understand its effects on the central nervous system and its potential as a neuroprotective agent.
Synthesemethoden
Benzoxazole, 2,2'-o-phenylenebis- can be synthesized using various methods, including the reaction of ortho-phenylenediamine with formic acid and acetic anhydride. Another commonly used method involves the reaction of ortho-aminophenol with phthalic anhydride in the presence of a catalyst such as zinc chloride. These methods result in the formation of benzoxazole, which can be purified through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
2442-21-9 |
|---|---|
Produktname |
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS- |
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H |
InChI-Schlüssel |
ASDNIIDZSQLDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Andere CAS-Nummern |
2442-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



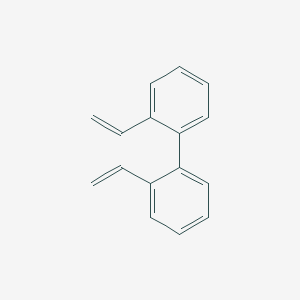
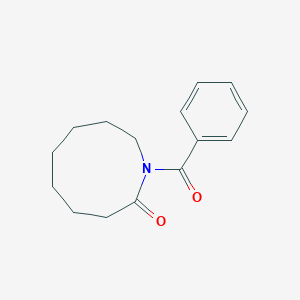
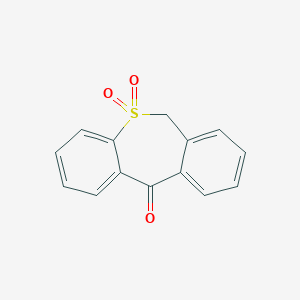

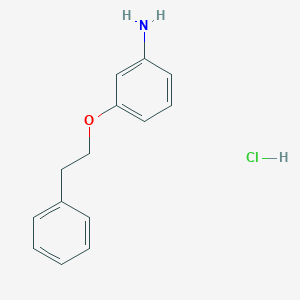
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
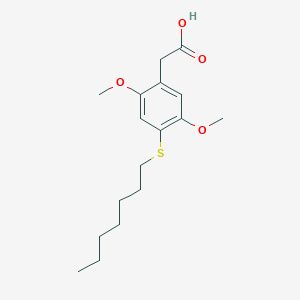
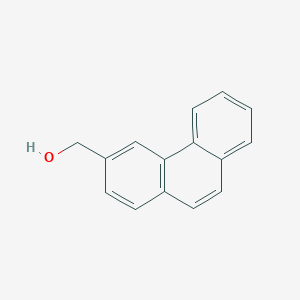
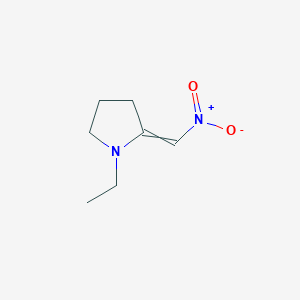
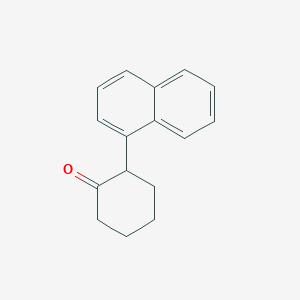
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
